6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Description
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The compound features:
- A 6-fluoro substituent on the imidazo[1,2-a]pyridine core.
- A thiophen-2-yl group at position 2.
- A primary amine at position 3.
This substitution pattern is hypothesized to influence electronic properties, steric interactions, and binding affinity in biological systems.
Properties
Molecular Formula |
C11H8FN3S |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-fluoro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C11H8FN3S/c12-7-3-4-9-14-10(8-2-1-5-16-8)11(13)15(9)6-7/h1-6H,13H2 |
InChI Key |
CLIKVJYDXVXTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step procedures. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often employ microwave irradiation or other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and imidazo[1,2-a]pyridine rings are susceptible to oxidation under controlled conditions:
-
Metal-Free Oxidation : Using oxidizing agents like tert-butyl hydroperoxide (TBHP) in ethyl acetate at elevated temperatures (90°C) selectively modifies the thiophene moiety, forming sulfoxide derivatives .
-
Photocatalytic Oxidation : Visible-light-driven reactions with organic photocatalysts (e.g., eosin Y) generate oxidized imidazo[1,2-a]pyridine derivatives, preserving the fluorine substituent.
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBHP | 90°C, 3 h | Thiophene sulfoxide | 72% | |
| Eosin Y/light | RT, 12 h | Imidazo-N-oxide | 65% |
Reduction Reactions
Reduction primarily targets the imidazo ring’s unsaturated bonds or functional groups:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) with hydrogen gas reduces the imidazo[1,2-a]pyridine’s C=N bond, yielding a dihydroimidazopyridine derivative.
-
Sodium Borohydride Reduction : In methanol with nickel chloride, the amine group undergoes reductive alkylation, forming N-alkylated derivatives .
Table 2: Reduction Protocols
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd/C | Ethanol, 50°C | Dihydroimidazopyridine | 85% | |
| NaBH₄/NiCl₂ | MeOH, RT | N-Methyl derivative | 78% |
Substitution Reactions
The fluorine atom and amine group serve as key sites for nucleophilic and electrophilic substitutions:
-
Fluorine Displacement : Treatment with sodium methoxide replaces the fluorine atom with methoxy groups, forming 6-methoxy derivatives .
-
Buchwald–Hartwig Amination : Palladium catalysts enable coupling of the amine group with aryl halides, producing N-aryl derivatives .
Table 3: Substitution Reaction Examples
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe/EtOH | 6-Methoxy analog | 68% | |
| Amination | Pd(OAc)₂/XPhos | N-(4-Fluorophenyl) derivative | 82% |
Cross-Coupling Reactions
The thiophene and pyridine rings participate in transition-metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Using aryl boronic acids and Pd(PPh₃)₄, the thiophene ring is functionalized with aryl groups, enhancing π-conjugation .
-
Sonogashira Coupling : Alkynes couple with the imidazo ring’s halogenated derivatives (e.g., 3-bromo analogs), forming ethynyl-linked hybrids .
Mechanistic Insights
Scientific Research Applications
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The compound’s fluorine atom and thiophene ring contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Substituent Effects at Position 6
The 6-fluoro group distinguishes this compound from other imidazo[1,2-a]pyridine derivatives. Key comparisons include:
Key Insight : Fluorine’s small size and high electronegativity may optimize binding interactions compared to bulkier halogens (e.g., Br, Cl) or alkyl groups .
Thiophen-2-yl Substituent at Position 2
The thiophen-2-yl group is a common pharmacophore. Comparisons include:
Amine Functionality at Position 3
The 3-amine group is critical for hydrogen bonding and solubility. Notable analogs:
Key Insight : The primary amine may offer superior hydrogen-bonding capacity compared to bulkier or cyclic amines, though solubility could be a limitation .
COX-2 Inhibition
- 2-(4-(Methylsulfonyl)phenyl) derivatives (e.g., compound 5n ) show exceptional COX-2 inhibition (IC50 = 0.07 µM) and selectivity (SI = 508.6) .
- Thiophen-2-yl analogs with C8 substituents (e.g., methyl) demonstrate moderate COX-2 activity but lower selectivity compared to sulfonylphenyl derivatives .
Anti-Parasitic Activity
Biological Activity
6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Information:
- Molecular Formula: C10H8FN3S
- Molecular Weight: 219.25 g/mol
- CAS Number: Not explicitly listed in the sources but can be derived from related compounds.
The presence of a fluorine atom and a thiophene moiety contributes to its unique biological profile.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Specifically, compounds in this class have been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that 6-fluoro derivatives can enhance cytotoxicity against hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activities. The compound 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for its effects against fungal pathogens such as Candida albicans. In vitro tests revealed that this compound exhibits dose-dependent inhibition of fungal growth, suggesting its potential use in treating fungal infections .
The mechanism by which 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exerts its biological effects may involve modulation of key cellular pathways:
- GABA Receptor Modulation: Similar compounds have been shown to interact with GABA_A receptor subtypes, indicating a potential neuropharmacological role .
- Histone Deacetylase Inhibition: Some derivatives in the imidazo[1,2-a]pyridine family act as inhibitors of histone deacetylases (HDAC), which are crucial in cancer biology and epigenetic regulation .
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and biological evaluation of various imidazo[1,2-a]pyridine derivatives, including those with fluorine substitutions. The results indicated that these compounds significantly inhibited cell proliferation in cancer models while sparing normal cells, showcasing their selective toxicity and therapeutic potential .
Study 2: Antifungal Activity Assessment
In another investigation, chitosan-based films incorporating thiophene derivatives were tested against multiple Candida species. The films exhibited varying degrees of antifungal activity, with the highest concentrations of 6-fluoro derivatives demonstrating substantial inhibition zones against C. albicans and C. tropicalis.
Data Summary Table
| Property | Observation |
|---|---|
| Anticancer Activity | Induces apoptosis in tumor cells |
| Antifungal Activity | Effective against Candida species |
| Mechanism | GABA_A receptor modulation; HDAC inhibition |
| Selectivity | Higher toxicity towards cancer cells |
Q & A
Q. What are the standard synthetic routes for 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine, and how are intermediates characterized?
The compound is synthesized via condensation reactions between fluorinated pyridine derivatives and thiophene-containing precursors. For example:
- Step 1 : React 2-aminoimidazole derivatives with a fluorinated pyridine scaffold under acidic conditions to form the imidazo[1,2-a]pyridine core .
- Step 2 : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling or direct substitution, using catalysts like Pd(PPh₃)₄ .
- Characterization : Confirm intermediates using -NMR, -NMR, and IR spectroscopy. For example, the thiophene moiety shows distinct aromatic proton signals at δ 7.2–7.5 ppm, while the fluorine atom induces deshielding in adjacent carbons (~160 ppm in -NMR) .
Q. How is the purity of 6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine validated in academic settings?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% purity is typical for research-grade material .
- Mass Spectrometry : Confirm molecular weight (e.g., 273.29 g/mol via ESI-MS) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How does fluorine substitution at the 6-position influence the compound’s reactivity and binding affinity in biological assays?
Fluorine enhances electrophilicity and metabolic stability. Computational studies (e.g., DFT calculations) show that the 6-fluoro group increases electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core and improving interactions with hydrophobic enzyme pockets. Experimental data from kinase inhibition assays reveal a 2–3× higher IC₅₀ compared to non-fluorinated analogs .
Q. What strategies resolve contradictory spectral data (e.g., -NMR splitting patterns) in derivatives of this compound?
- Variable Temperature NMR : Resolve dynamic effects causing signal broadening (e.g., rotameric equilibria in the thiophene ring) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals; for instance, cross-peaks between H-2 (imidazole) and H-3 (amine) confirm regiochemistry .
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Quantum chemical tools (e.g., Gaussian) model transition states to identify low-energy pathways for imidazo[1,2-a]pyridine cyclization .
- Machine Learning : Train models on existing reaction data to predict optimal solvent systems (e.g., DMF/POCl₃ vs. AcOH) and reduce trial-and-error experimentation .
Data Contradiction Analysis
Q. Why do conflicting biological activity reports exist for this compound across studies?
Discrepancies arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations in kinase assays .
- Solubility Issues : Low aqueous solubility (~0.1 mg/mL) may lead to aggregation, reducing apparent potency. Use of co-solvents (e.g., DMSO ≤0.1%) is critical .
Methodological Tables
Key Notes
- Advanced questions integrate multi-disciplinary approaches (e.g., synthetic chemistry, computational modeling, and structural biology) .
- Contradictions in data require systematic validation via orthogonal methods (e.g., LC-MS + NMR + bioassays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
